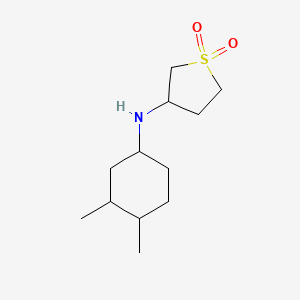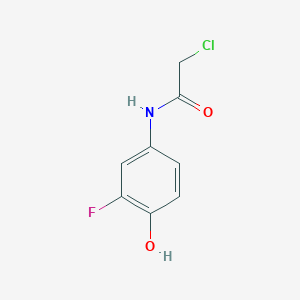
2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid, also known as CPCC, is a synthetic compound that has been studied for its potential therapeutic applications. CPCC is a cyclic amino acid derivative that has been shown to have anti-inflammatory and analgesic effects in animal models.
Mecanismo De Acción
The mechanism of action of 2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid involves the inhibition of the NF-κB signaling pathway, which is a key regulator of the inflammatory response. This compound inhibits the phosphorylation and degradation of IκBα, which leads to the inhibition of NF-κB activation and subsequent downregulation of pro-inflammatory gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. In addition, this compound has been shown to have a low toxicity profile, making it a promising compound for further research. However, more studies are needed to determine the long-term effects of this compound on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid has several advantages for lab experiments, including its ease of synthesis and low toxicity profile. However, this compound has limitations in terms of its stability and solubility, which can affect its efficacy in certain experimental settings.
Direcciones Futuras
Future research on 2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid could focus on its potential therapeutic applications in the treatment of various inflammatory conditions. In addition, more studies are needed to determine the long-term effects of this compound on the body. Further optimization of the synthesis method could also lead to the development of more potent and effective derivatives of this compound.
Métodos De Síntesis
2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid can be synthesized through a multistep process involving the reaction of 4-cyanoaniline with cyclopentanone. The resulting intermediate is then reacted with an acid chloride to form the final product. The synthesis of this compound has been optimized to increase yield and purity, making it a viable compound for further research.
Aplicaciones Científicas De Investigación
2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid has been studied for its potential therapeutic applications in the treatment of various inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. In addition, this compound has been shown to have analgesic effects in animal models, indicating its potential use as a pain reliever.
Propiedades
IUPAC Name |
2-(4-cyanoanilino)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-8-9-4-6-10(7-5-9)15-12-3-1-2-11(12)13(16)17/h4-7,11-12,15H,1-3H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCUWMPJAMCYFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NC2=CC=C(C=C2)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid](/img/structure/B7595311.png)

![2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid](/img/structure/B7595323.png)
![2-[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7595332.png)
![2-[4-[(2-Bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol](/img/structure/B7595334.png)
![3-[[2-(Dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid](/img/structure/B7595340.png)


![1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B7595375.png)
![2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595383.png)

![N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B7595410.png)

![3-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595423.png)